(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine - 1517033-12-3

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

Catalog Number: EVT-1721844
CAS Number: 1517033-12-3
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. It was developed as a potential treatment for schizophrenia and represents the first clinical candidate for this mechanism. []

Relevance: PF-2545920 shares a core structure with (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, featuring the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole moiety. The key difference lies in the substitution at the 4-position of the pyrazole ring. In PF-2545920, this position is substituted with a 4-(quinolin-2-ylmethoxy)phenyl group, while in (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, it is a methanamine group. []

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

Compound Description: This compound is an analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β. It exhibits potent antitumor activity with good oral bioavailability in mice. [, ]

Relevance: While not sharing the exact core structure of (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, 16d incorporates a 1-methyl-1H-pyrazol-4-yl fragment within its larger structure. This fragment shares structural similarity with the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole moiety of the main compound, highlighting the potential relevance of this specific structural motif for biological activity. [, ]

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. It displays favorable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in vivo, and robust antitumor activity in MET-dependent tumor models. []

Relevance: AMG 337 incorporates a 1-methyl-1H-pyrazol-4-yl substituent within its structure. This fragment is structurally similar to the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole moiety found in (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, suggesting a potential role for this structural motif in conferring biological activity. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: MK-8033 is a specific inhibitor of the c-Met and Ron receptor tyrosine kinases, with a preferential binding affinity for the activated conformation of c-Met. It demonstrates potent antitumor activity in c-Met-amplified tumor models. []

Relevance: MK-8033 contains a 1-methyl-1H-pyrazol-4-yl substituent within its structure. This fragment shares structural similarity with the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole moiety present in (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine. The presence of this common structural element suggests its potential relevance in influencing biological activity. []

1-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)-2-phenylethan-1-ol

Compound Description: This compound is part of a series of S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols that were investigated for their optical activity. It exhibits dextrorotatory properties with a specific rotation of +43° [deg∙g/cm3∙dm]. [, ]

Relevance: This compound shares a pyridin-4-yl substituent with (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, suggesting a potential common structural feature that might influence their interactions with biological targets. [, ]

1-(4-fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)ethan-1-ol

Compound Description: This compound is another S-derivative of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols examined for its optical activity. It is levorotatory, indicating an excess of the S-enantiomer, and holds potential for preclinical research. [, ]

Relevance: Similar to (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, this compound possesses a pyridin-4-yl group, highlighting a shared structural feature that might contribute to their biological profiles. [, ]

1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one

Compound Description: This compound, an S-derivative of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols, exhibits anti-hypoxic activity exceeding that of Mexidol, a reference drug. It significantly prolongs the lifespan of rats in acute hypoxia models. []

Relevance: Both this compound and (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine feature a pyridin-4-yl moiety in their structures. This shared structural element suggests its potential importance for interacting with biological targets and contributing to their activities. []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

Compound Description: This compound, possessing two enantiomeric forms, exhibits potent antimalarial activity potentially by inhibiting prolyl-tRNA synthetase. The S-enantiomer demonstrates higher antimalarial potency than the R-enantiomer. []

Relevance: This compound features a 1-methyl-1H-pyrazol-4-yl moiety, which bears structural resemblance to the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole group found in (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine. This structural similarity highlights the potential significance of this motif for biological activity. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits a favorable pharmacokinetic profile and increases cerebrospinal fluid glycine concentrations in rats. []

Relevance: Both 7n and (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine belong to the class of pyridinylmethylamine derivatives. These compounds share a common structural motif of a pyridine ring substituted with a methylamine group at the 4-position. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2). It is currently under investigation as a potential anticancer agent. []

Relevance: Both GDC-0994 and (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine contain a 1-methyl-1H-pyrazole moiety within their structures. This shared fragment highlights the importance of this specific chemical group in drug design and its potential for contributing to diverse biological activities. []

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

Compound Description: GSK690693 is a potent, ATP-competitive inhibitor of AKT kinase, with demonstrated antitumor activity in preclinical models. []

Relevance: While not sharing a direct structural similarity with (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, GSK690693 is included here as it represents another example of a compound with a complex, multi-heterocyclic structure that exhibits potent biological activity. This highlights the potential of exploring similar chemical space for novel therapeutics. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470)

Compound Description: PF470 is a highly potent, selective, and orally bioavailable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). It demonstrated robust efficacy in a nonhuman primate model of Parkinson's disease. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist. It exhibited significant weight loss and appetite suppression in preclinical obesity models. []

Relevance: Both MK-5596 and (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine contain a 1-methyl-1H-pyrazole moiety within their structures. This highlights the versatility of this chemical group in interacting with diverse pharmacological targets. []

Properties

CAS Number

1517033-12-3

Product Name

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

IUPAC Name

(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methanamine

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C10H12N4/c1-14-7-9(6-11)10(13-14)8-2-4-12-5-3-8/h2-5,7H,6,11H2,1H3

InChI Key

PBOOYQLDZOPMCP-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)CN

Canonical SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.